Quinapril Hydrochloride

Description

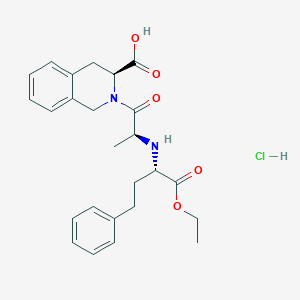

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBLRJGOOANPTQ-JKVLGAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021221 | |

| Record name | Quinapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>71.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82586-55-8 | |

| Record name | Quinapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinapril hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINAPRIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33067B3N2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINAPRIL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile) | |

| Record name | QUINAPRIL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Quinapril Hydrochloride mechanism of action on vascular tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor, exerts a multifaceted influence on vascular tissue, extending beyond its primary role in blood pressure regulation. This technical guide delineates the core mechanisms of action of quinapril hydrochloride on the vasculature, with a focus on its molecular signaling pathways, quantifiable effects on endothelial function, and its role in vascular remodeling. Through a comprehensive review of preclinical and clinical data, this document provides drug development professionals and researchers with an in-depth understanding of quinapril's therapeutic effects on blood vessels.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, quinaprilat.[1] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor that exerts its effects by blocking the conversion of angiotensin I to angiotensin II.[1][2][3] Angiotensin II is a powerful vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[1][4]

By inhibiting ACE, quinaprilat effectively reduces the circulating and tissue levels of angiotensin II.[5] This leads to a cascade of beneficial vascular effects:

-

Vasodilation: Reduced angiotensin II levels lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance.[1][4]

-

Reduced Aldosterone Secretion: Lower angiotensin II levels decrease the stimulus for aldosterone secretion from the adrenal cortex. This promotes sodium and water excretion, further contributing to blood pressure reduction.[1][6]

-

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Angiotensin II is a known mitogen for VSMCs. By blocking its production, quinapril helps to inhibit the proliferation and hypertrophy of these cells, which is a key factor in vascular remodeling and the pathogenesis of hypertension and atherosclerosis.[2][7][8]

The antihypertensive activity of quinapril is strongly correlated with the inhibition of tissue-specific ACE, particularly within the vascular wall, suggesting a localized and potent effect.[5][9]

Modulation of the Bradykinin-Nitric Oxide Pathway

Beyond its impact on the RAAS, quinapril's mechanism of action involves the potentiation of the vasodilator bradykinin.[2][10] ACE, also known as kininase II, is responsible for the degradation of bradykinin.[10] By inhibiting ACE, quinaprilat increases the local concentration of bradykinin in vascular tissues.[11]

Bradykinin exerts its vasodilatory effects by binding to B2 receptors on endothelial cells, which stimulates the synthesis and release of nitric oxide (NO) and prostacyclin.[10][11][12] NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.[10]

Studies have demonstrated that quinapril enhances endothelium-dependent vasodilation, an effect that is at least partially mediated by the accumulation of bradykinin.[11][13] This bradykinin-mediated increase in NO bioavailability contributes significantly to the beneficial vascular effects of quinapril, including improved endothelial function and blood flow.[10][14]

Quantitative Effects on Vascular Function

The vascular effects of quinapril have been quantified in numerous clinical and preclinical studies. These studies consistently demonstrate improvements in endothelial function, vascular tone, and blood flow.

| Parameter | Study Population | Treatment | Result | Citation |

| Endothelial-Dependent Vasodilation | Patients with Coronary Artery Disease | Quinapril (40 mg/day) for 6 months | Significant improvement in acetylcholine-provoked coronary artery diameter changes compared to placebo. | [7][15] |

| Patients with Type 2 Diabetes | Quinapril (20 mg/day) for 2 months | Increased insulin-stimulated endothelial function. | [16] | |

| Forearm Blood Flow | Healthy Volunteers | Intra-arterial quinaprilat | Increased arterial flow from 3.5 ± 0.5 to 4.6 ± 0.7 mL/100 mL tissue/min. | [10][14] |

| Patients with Coronary Artery Disease | Intra-arterial quinaprilat | Enhanced vasodilator response to bradykinin. | [13] | |

| Vascular ACE Inhibition | Healthy Volunteers | Single 20 mg oral dose of quinapril | Greater inhibition of angiotensin I-induced vasoconstriction compared to enalapril. | [17] |

| Pulmonary Artery Pressure | Chronically Hypoxic Rats | Quinapril (10 mg/kg/day) | Reduced development of pulmonary hypertension (from 26 ± 1 to 19 ± 1 mm Hg). | [18][19] |

| Vascular Remodeling | Chronically Hypoxic Rats | Quinapril (10 mg/kg/day) | Reduced medial thickness of pulmonary arterioles. | [18][19] |

| Spontaneously Hypertensive Rats | Quinapril (10 mg/kg/day) for 10 weeks | Reduced wall thickness and media-to-lumen ratio in mesenteric and renal arteries. | [20] | |

| Markers of Oxidative Stress | Patients with Metabolic Syndrome | Quinapril (20 mg/day) for 4 weeks | Reduced serum 8-isoprostane and increased erythrocyte superoxide dismutase activity. | [21] |

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the vascular effects of quinapril.

Assessment of Endothelial-Dependent Vasodilation

-

Quantitative Coronary Angiography: This invasive technique is used to assess the vasomotor responses of coronary arteries to pharmacological stimuli.

-

Procedure: Following baseline angiography, acetylcholine (an endothelium-dependent vasodilator) is infused into a coronary artery at increasing concentrations. The diameter of a target coronary segment is measured at each concentration using a computer-assisted analysis system. The change in diameter from baseline reflects endothelial function. This procedure is repeated after a period of treatment with quinapril or placebo to assess the drug's effect.[7][15]

-

Measurement of Forearm Blood Flow

-

Venous Occlusion Plethysmography: This non-invasive technique measures blood flow in the forearm by temporarily occluding venous return.

-

Procedure: A strain gauge is placed around the forearm to measure changes in circumference, which correlate with changes in volume due to blood flow. A cuff is placed on the upper arm and inflated to a pressure that occludes venous return but not arterial inflow. The rate of increase in forearm volume reflects forearm blood flow. Drugs such as bradykinin, acetylcholine, or quinaprilat can be infused into the brachial artery to assess their effects on vascular resistance and blood flow.[10][13][14]

-

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Spectrophotometric Assay: This laboratory method quantifies the activity of ACE and the inhibitory potential of compounds like quinaprilat.

-

Procedure: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is incubated with a source of ACE (e.g., plasma or tissue homogenate) in the presence and absence of an inhibitor. ACE cleaves HHL to release hippuric acid. The reaction is stopped, and the hippuric acid is extracted and measured by spectrophotometry at a specific wavelength. The degree of inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that produced in its absence.[22][23][24]

-

References

- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quinapril - Wikipedia [en.wikipedia.org]

- 4. Quinapril (Accupril): Hypertension Drug Side Effects & Dosage [medicinenet.com]

- 5. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Quinapril inhibits c-Myc expression and normalizes smooth muscle cell proliferation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Improvement of bradykinin endothelium-mediated vasodilation of forearm resistance circulation by quinaprilat in patients with coronary artery disease with or without left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinaprilat induces arterial vasodilation mediated by nitric oxide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiotensin-converting enzyme inhibition with quinapril improves endothelial vasomotor dysfunction in patients with coronary artery disease. The TREND (Trial on Reversing ENdothelial Dysfunction) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinapril treatment increases insulin-stimulated endothelial function and adiponectin gene expression in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of enalapril and quinapril on forearm vascular ACE in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of tissue angiotensin-converting enzyme with quinapril reduces hypoxic pulmonary hypertension and pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Quinapril effects on resistance artery structure and function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinapril, an ACE inhibitor, reduces markers of oxidative stress in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 23. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 24. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

The Genesis of a Potent ACE Inhibitor: A Technical Guide to the Discovery and Development of Quinapril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. From its rational design and synthesis to its preclinical evaluation and extensive clinical trials, this document offers a comprehensive overview for professionals in the field of drug development and cardiovascular research.

Introduction: The Rationale for a Novel ACE Inhibitor

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. The therapeutic potential of inhibiting ACE was first realized with the discovery of peptide inhibitors from snake venom, leading to the development of the first synthetic ACE inhibitor, captopril. While effective, the quest for agents with improved potency, duration of action, and side-effect profiles spurred the development of new classes of ACE inhibitors. Quinapril emerged from these efforts as a non-sulfhydryl, prodrug ACE inhibitor with a distinct tetrahydroisoquinoline scaffold.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Quinapril is an ethyl ester prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[1] Quinaprilat is a potent inhibitor of ACE, competing with the natural substrate, angiotensin I, for the active site of the enzyme.[2] By blocking the conversion of angiotensin I to angiotensin II, quinaprilat reduces the vasoconstrictive effects of angiotensin II and decreases the secretion of aldosterone, leading to reduced sodium and water retention.[2] Furthermore, the inhibition of ACE leads to an accumulation of bradykinin, which contributes to the vasodilation and blood pressure-lowering effects of the drug.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of Quinapril

Caption: The Renin-Angiotensin-Aldosterone System and Quinapril's Site of Action.

Synthesis of Quinapril Hydrochloride

The synthesis of this compound involves a multi-step process, a general overview of which is provided below. This process has been refined over time to improve yield and purity.[3][4][5]

Experimental Protocol: Synthesis of this compound[3]

-

Formation of Quinapril Benzyl Ester: The synthesis typically begins with the condensation of N-[1(S)-carboethoxy-3-phenylpropyl]-(S)-alanine with the p-toluenesulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This reaction yields the benzyl ester of quinapril, which is often isolated as a maleate salt.

-

Conversion to Free Base: The quinapril benzyl ester maleate salt is dissolved in a mixture of water and an organic solvent (e.g., dichloromethane). The pH of the solution is adjusted to between 7.5 and 8.5 with an aqueous ammonia solution to liberate the free base of the quinapril benzyl ester. The organic layer containing the free base is then separated.

-

Catalytic Hydrogenolysis: The isolated quinapril benzyl ester is dissolved in an alcohol (e.g., ethanol). Catalytic hydrogenation is then carried out in the presence of a palladium on carbon (Pd/C) catalyst and hydrochloric acid. This step cleaves the benzyl ester protecting group and forms the hydrochloride salt of quinapril. The reaction is typically conducted under a hydrogen pressure of 40-60 psi at a temperature of 20-30°C.

-

Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then evaporated to yield crude this compound. Further purification can be achieved by crystallization from a suitable solvent system, such as a nitroalkane, to yield the final amorphous or crystalline product.[3][4]

Preclinical Development: In Vitro and In Vivo Evaluation

The preclinical development of quinapril involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro ACE Inhibition Assay

The inhibitory activity of quinaprilat on ACE is a key determinant of its pharmacological effect. A common method to assess this is the in vitro ACE inhibition assay using the substrate hippuryl-histidyl-leucine (HHL).

-

Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., 100 mU/mL solution).

-

Hippuryl-histidyl-leucine (HHL) substrate solution (e.g., 8 mM in a suitable buffer).

-

Buffer: Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl.

-

Quinaprilat standard solutions of varying concentrations.

-

Stopping solution: 1 M HCl.

-

Extraction solvent: Ethyl acetate.

-

-

Procedure:

-

In a microcentrifuge tube, 20 µL of the quinaprilat solution (or buffer for control) is pre-incubated with 10 µL of the ACE solution at 37°C for 5-10 minutes.

-

The enzymatic reaction is initiated by adding 50 µL of the HHL substrate solution.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is terminated by the addition of 62.5 µL of 1 M HCl.

-

The product of the reaction, hippuric acid (HA), is extracted with 375 µL of ethyl acetate by vortexing.

-

The mixture is centrifuged, and the organic (ethyl acetate) layer is carefully transferred to a new tube.

-

The ethyl acetate is evaporated to dryness under vacuum.

-

The dried hippuric acid is redissolved in a suitable solvent (e.g., water or buffer).

-

The concentration of hippuric acid is determined by measuring the absorbance at 228 nm using a UV-Vis spectrophotometer or by using a high-performance liquid chromatography (HPLC) method.

-

-

Calculation of IC50: The percentage of ACE inhibition is calculated for each concentration of quinaprilat. The IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%, is then determined from a dose-response curve.

In Vivo Animal Models of Hypertension

To assess the antihypertensive efficacy of quinapril in a physiological setting, various animal models of hypertension were employed. The two-kidney, one-clip (2K1C) Goldblatt model is a well-established model of renovascular hypertension.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure:

-

The rats are anesthetized using an appropriate anesthetic agent.

-

A flank incision is made to expose the left kidney and renal artery.

-

The left renal artery is carefully isolated from the renal vein and surrounding connective tissue.

-

A silver or titanium clip with a specific internal diameter (e.g., 0.20-0.23 mm) is placed around the left renal artery to induce stenosis. The contralateral (right) kidney is left untouched.

-

The incision is then closed in layers. Sham-operated control animals undergo the same surgical procedure without the placement of the clip.

-

-

Post-operative Care and Monitoring:

-

The animals are allowed to recover from surgery for several weeks (typically 4-6 weeks) to allow for the development of stable hypertension.

-

Blood pressure is monitored regularly using non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods (e.g., telemetry or direct arterial cannulation) for more continuous and accurate measurements.

-

-

Drug Administration and Efficacy Evaluation:

-

Once hypertension is established, the animals are treated with quinapril or a vehicle control, typically via oral gavage.

-

Blood pressure is monitored throughout the treatment period to assess the antihypertensive effect of the drug.

-

Clinical Development: From Healthy Volunteers to Hypertensive Patients

The clinical development of quinapril followed a structured path of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in humans.

Pharmacokinetics of Quinapril and Quinaprilat

Pharmacokinetic studies in healthy volunteers and patients have well-characterized the absorption, distribution, metabolism, and excretion of quinapril.[1][6][7]

| Parameter | Quinapril | Quinaprilat (Active Metabolite) | Reference(s) |

| Bioavailability | ~60% | - | [2] |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2 hours | [1] |

| Plasma Protein Binding | ~97% | ~97% | [1] |

| Elimination Half-life | ~1 hour | ~2-3 hours (initial), ~25 hours (terminal) | [1][2] |

| Metabolism | Rapidly de-esterified to quinaprilat | - | [1] |

| Excretion | Primarily renal (as quinaprilat and other metabolites) | Primarily renal | [1] |

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat in Humans

Clinical Efficacy in Hypertension

Numerous clinical trials have demonstrated the efficacy of quinapril in lowering blood pressure in patients with mild to moderate essential hypertension.[8][9]

| Study Design | Treatment Groups | Key Efficacy Endpoints | Results | Reference(s) |

| Randomized, Double-Blind, Placebo-Controlled | Quinapril (20, 40, 80 mg/day) vs. Placebo | Mean change in sitting diastolic blood pressure (DBP) from baseline | Quinapril produced statistically significant reductions in DBP of up to 13 mmHg from baseline. | [8] |

| Multicenter, Double-Blind | Quinapril (10-40 mg/day) vs. Captopril (25-50 mg bid/tid) | Change in blood pressure | Quinapril was found to be of similar efficacy to captopril. | [9] |

| Double-Blind | Quinapril (10, 20, 40 mg/day) vs. Enalapril (10, 20, 40 mg/day) | Change in blood pressure | Quinapril demonstrated similar efficacy to enalapril. | [9] |

Table 2: Summary of Key Clinical Trials of Quinapril in Essential Hypertension

Experimental Workflow: Drug Discovery and Development of an ACE Inhibitor

Caption: A Generalized Workflow for the Discovery and Development of an ACE Inhibitor.

Structure-Activity Relationship (SAR)

The development of quinapril and other non-sulfhydryl ACE inhibitors was guided by extensive structure-activity relationship (SAR) studies. The tetrahydroisoquinoline ring system of quinapril was a key structural feature that differentiated it from earlier ACE inhibitors like captopril and enalapril. SAR studies on tetrahydroisoquinoline derivatives explored the impact of various substituents on ACE inhibitory potency and pharmacokinetic properties. These studies revealed that the stereochemistry of the molecule and the nature of the side chains are critical for optimal binding to the active site of ACE.[10][11][12][13][14]

Conclusion

The discovery and development of quinapril represent a significant advancement in the field of cardiovascular pharmacotherapy. Through a process of rational drug design, detailed preclinical evaluation, and rigorous clinical testing, quinapril was established as a safe and effective ACE inhibitor for the treatment of hypertension and heart failure. This technical guide has provided a comprehensive overview of the key scientific and methodological aspects of quinapril's journey from a chemical concept to a clinically valuable therapeutic agent. The continued study of the mechanisms and applications of ACE inhibitors like quinapril will undoubtedly lead to further improvements in the management of cardiovascular diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. EP1611106B1 - Preparation of this compound - Google Patents [patents.google.com]

- 5. US7482361B2 - Crystalline form for this compound and process for preparing the same - Google Patents [patents.google.com]

- 6. The pharmacokinetics of quinapril and quinaprilat in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of quinapril and quinaprilat in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinapril: a double-blind, placebo-controlled trial in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The safety and efficacy of quinapril in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

Initial Preclinical Data Overview for Quinapril Hydrochloride

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the initial preclinical data for Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's pharmacodynamics, pharmacokinetics, and toxicology based on available preclinical findings.

Pharmacodynamics

Quinapril is a prodrug that is hydrolyzed in the liver to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.[3][4]

Antihypertensive Efficacy in Animal Models

Quinapril has demonstrated significant antihypertensive effects in various preclinical models of hypertension.[2][5] Dose-dependent reductions in blood pressure have been observed in spontaneously hypertensive rats (SHR) and 2-kidney, 1-clip (2K1C) renal hypertensive rats.[5]

| Animal Model | Dose (mg/kg, p.o.) | Blood Pressure Reduction | Reference |

| Spontaneously Hypertensive Rats (SHR) | 10 | Significant reduction in blood pressure and attenuation of noradrenaline-induced contractions. | [6] |

| 2-Kidney, 1-Clip Renal Hypertensive Rats (2K1C) | 0.1 - 1.0 | Dose-related and sustained antihypertensive action. | [5] |

| Normotensive Rats | 30 | Lowered blood pressure. | [5] |

| DOCA/salt Hypertensive Rats | Not specified | Failed to reduce blood pressure. | [5] |

Caption: Antihypertensive effect of this compound in various rat models.

Pharmacokinetics

Following oral administration, quinapril is rapidly absorbed and converted to its active metabolite, quinaprilat.[7] Peak plasma concentrations of quinapril are typically observed within one hour, while peak concentrations of quinaprilat are reached at approximately two hours.[7] A high-fat meal can moderately reduce the rate and extent of quinapril absorption.[7] Both quinapril and quinaprilat are highly protein-bound in plasma (approximately 97%).[7]

| Species | Route of Administration | Key Findings | Reference |

| Rats | Oral | Rapid absorption and extensive distribution to most tissues except the brain. | [8][9] |

| Dogs | Oral | Efficacious in diuretic-treated dog models of hypertension. | [2] |

| Monkeys | Oral | Rapid oral absorption. | [9] |

Caption: Summary of preclinical pharmacokinetic findings for this compound.

Toxicology

Preclinical toxicology studies have been conducted to evaluate the safety profile of this compound.

| Study Type | Species | Key Findings | Reference |

| Acute Toxicity | Rodents | Minimal acute toxicity. | [10] |

| Repeated Dosing | Rodents and/or Dogs | Gastric irritation, juxtaglomerular apparatus (JGA) hypertrophy and hyperplasia, tubular degenerative changes in the kidney, and reduced red cell parameters. | [10] |

| Carcinogenicity | Mouse, Rat | No evidence of tumorigenic potential. | [11] |

| Genotoxicity | In vitro (V79 chromosome aberration assay) | Clastogenic effects at cytotoxic doses. | [10] |

| Reproductive Toxicity | Rats | No adverse effects on fertility or reproduction. No fetotoxic or teratogenic effects at doses up to 300 mg/kg/day. Reduced offspring body weights at ≥25 mg/kg/day. | [11] |

| Reproductive Toxicity | Rabbits | Not teratogenic; however, maternal and embryo toxicity were observed at 1 mg/kg/day. | [11] |

Caption: Summary of preclinical toxicology findings for this compound.

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting enzyme.

Methodology:

-

A solution of ACE (e.g., from rabbit lung) is prepared.[12][13]

-

The test compound (e.g., quinaprilat) is added to the ACE solution and pre-incubated at 37°C for a short period (e.g., 5 minutes).[12][13]

-

The enzymatic reaction is initiated by adding a substrate, such as hippuryl-histidyl-leucine (HHL) or 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG).[13][14]

-

The mixture is incubated at 37°C for a defined period (e.g., 30-45 minutes).[13]

-

The reaction is stopped, and the product (e.g., hippuric acid or 3-Hydroxybutyric acid) is quantified.[14]

-

Quantification can be performed using methods such as spectrophotometry or high-performance liquid chromatography (HPLC).[14]

-

The percentage of ACE inhibition is calculated by comparing the activity in the presence of the test compound to a control. The IC50 value, the concentration of the inhibitor required to reduce ACE activity by 50%, is then determined.[13]

In Vivo Antihypertensive Effect Assessment in Animal Models

Objective: To evaluate the in vivo antihypertensive efficacy of a test compound in a hypertensive animal model.

Methodology:

-

Animal Model Selection: A suitable model of hypertension is chosen, such as spontaneously hypertensive rats (SHR) or 2-kidney, 1-clip (2K1C) renal hypertensive rats.[5][15]

-

Animal Acclimatization: Animals are allowed to acclimatize to the laboratory conditions.

-

Baseline Blood Pressure Measurement: Baseline systolic and/or mean arterial blood pressure is measured using methods like the tail-cuff method or radiotelemetry.[16]

-

Drug Administration: The test compound (this compound) is administered orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.[5]

-

Blood Pressure Monitoring: Blood pressure is monitored at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.[5]

-

Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Quinapril

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinapril.

Experimental Workflow for Preclinical Antihypertensive Efficacy Study

Caption: A typical experimental workflow for assessing the antihypertensive efficacy of Quinapril.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Preclinical toxicology studies with the angiotensin-converting enzyme inhibitor this compound (Accupril) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. repositorio.ufop.br [repositorio.ufop.br]

- 13. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. Angiotensin-converting enzyme inhibition with quinapril (CI-906) and captopril in spontaneously hypertensive rats with suppressed renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Quinapril Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Quinapril Hydrochloride in various animal models. Quinapril, a prodrug, is converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). This inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) is the primary mechanism for its antihypertensive effects. This document summarizes key findings on its pharmacodynamics, pharmacokinetics, and the experimental protocols used in its preclinical evaluation.

Pharmacodynamics: Antihypertensive Efficacy

Quinapril has demonstrated significant antihypertensive effects in several well-established animal models of hypertension. Its efficacy is most pronounced in renin-dependent models of hypertension.

Blood Pressure Reduction in Hypertensive Rat Models

Quinapril has been extensively studied in various rat models of hypertension, showing a dose-dependent reduction in blood pressure. The effects are particularly notable in the two-kidney, one-clip (2K1C) renal hypertensive rat and the spontaneously hypertensive rat (SHR) models.[1]

| Animal Model | Dose (p.o.) | Blood Pressure Reduction | Reference |

| Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat | 0.1 - 1.0 mg/kg | Dose-related and sustained antihypertensive action.[1] | [1] |

| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | Partially opposed the development of genetic hypertension.[2] | [2] |

| DOCA/salt Hypertensive Rat | Not specified | Failed to reduce blood pressure.[1] | [1] |

Cardiovascular Effects in Other Animal Models

In diuretic-treated dogs, quinapril has been shown to be an effective antihypertensive agent.[3] Furthermore, in cardiomyopathic hamsters, preliminary data suggest that quinapril can prevent the decline in left ventricular contractile function and slow the progression of left ventricular failure.[2] In conscious dogs, a once-daily dose of 0.5 mg/kg was found to be sufficient for successful therapy in most cases of mild to moderate heart failure.[4]

Mechanism of Action: ACE Inhibition

The primary mechanism of action of quinapril is the inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). Quinaprilat, the active metabolite of quinapril, is a potent inhibitor of ACE.[2][3]

In Vitro and Ex Vivo ACE Inhibition

Studies have demonstrated the potent inhibitory activity of quinaprilat on ACE in both plasma and various tissues. The rank order of potency for ACE inhibitors against plasma and tissue homogenates has been reported as quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[5]

| Tissue | Species | ACE Inhibition | Reference |

| Plasma | Rat | 25% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6] | [6] |

| Aorta | Rat | 30% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6] | [6] |

| Kidneys | Rat | 35% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6] | [6] |

| Cardiac Atria and Ventricles | Rat | >40% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6] | [6] |

| Lung | Rat | 93% inhibition after 6 days of treatment with 2 mg/kg quinapril.[7] | [7] |

| Myocardium | Rat | 23% inhibition after 6 days of treatment with 2 mg/kg quinapril.[7] | [7] |

The inhibition of tissue ACE is considered a critical component of the therapeutic effects of ACE inhibitors.[5]

Pharmacokinetics

Quinapril is rapidly absorbed orally and is extensively metabolized to its active diacid metabolite, quinaprilat.[3] The pharmacokinetic parameters of quinapril and quinaprilat have been characterized in several animal species.

Pharmacokinetic Parameters in Animal Models

| Species | Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Rat | Quinapril | <1 | - | - | - | [8] |

| Quinaprilat | ~2.5 | 1526 (10mg dose in healthy males) | 2443 (10mg dose in healthy males) | 2.3 | [8] | |

| Dog | Quinapril | - | - | - | - | [3] |

| Quinaprilat | - | - | - | - | [3] | |

| Monkey | Quinapril | - | - | - | - | [3] |

| Quinaprilat | - | - | - | - | [3] |

Note: Detailed and directly comparable pharmacokinetic data tables for quinapril and quinaprilat across different animal models are not consistently available in the public literature. The provided data for rats is based on human data from DrugBank, as specific animal Cmax and AUC values were not readily found.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinapril's pharmacological profile.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rat Model

This model is a widely used method to induce renin-dependent hypertension.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure:

-

A flank abdominal incision is made to expose the left renal hilum.[9]

-

The left renal artery and vein are carefully isolated through blunt dissection.[9]

-

A U-shaped silver clip or a titanium vascular clip with a specific internal diameter (e.g., 0.23 mm) is placed around the left renal artery.[9][10] The contralateral kidney remains untouched.

-

-

Post-operative Care: Animals are housed with free access to food and water.

-

Hypertension Development: Hypertension typically develops over a period of 6-7 weeks.[10]

-

Blood Pressure Measurement: Systolic blood pressure is monitored, often using the tail-cuff method.[11]

Measurement of Tissue Angiotensin-Converting Enzyme (ACE) Activity

Various methods are employed to quantify ACE activity in tissue homogenates. A common technique is a fluorimetric assay.

Protocol:

-

Tissue Preparation:

-

Tissues (e.g., lung, heart, aorta, kidney) are harvested from the animal.

-

Tissues are homogenized in an appropriate buffer.

-

-

Fluorimetric Assay:

-

The assay is based on the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE to produce hippuric acid and a fluorescent product.

-

Tissue homogenates are incubated with the substrate.

-

The fluorescence of the product is measured using a fluorometer.

-

-

Data Analysis:

-

ACE activity is calculated based on the rate of fluorescent product formation and normalized to the protein content of the tissue extract.[12]

-

For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

-

Evaluation of Cardiovascular Effects in Conscious Dogs

Telemetered conscious dogs are used to assess the cardiovascular safety and efficacy of new chemical entities.

Protocol:

-

Animal Preparation: Beagle dogs are surgically implanted with a telemetry device for continuous monitoring of cardiovascular parameters.

-

Experimental Design: A crossover experimental design is often used, where each animal receives both the test compound and a vehicle control.[13]

-

Data Acquisition:

-

Cardiovascular parameters, including blood pressure and heart rate, are monitored continuously for 24 hours post-dosing.[13]

-

-

Data Analysis:

Conclusion

This compound is a potent antihypertensive agent in various animal models, primarily through the inhibition of the Angiotensin-Converting Enzyme by its active metabolite, quinaprilat. Its efficacy has been demonstrated in both hypertensive and heart failure models. The inhibition of tissue ACE appears to be a key contributor to its sustained therapeutic effects. The experimental protocols described herein provide a foundation for the preclinical evaluation of ACE inhibitors and other cardiovascular drugs. Further research to delineate the precise pharmacokinetic and pharmacodynamic relationships in different species will continue to enhance our understanding of this important class of therapeutic agents.

References

- 1. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Treatment of heart failure in dogs with ACe inhibitors: comparison of quinapril and captopril] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Moexipril and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpp.com [ijpp.com]

- 11. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Assay of tissue angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular safety assessments in the conscious telemetered dog: utilisation of super-intervals to enhance statistical power - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Quinapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to Quinapril Hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Molecular Structure and Identity

This compound is the hydrochloride salt of Quinapril, the ethyl ester prodrug of the active metabolite quinaprilat.[1][2] It is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2]

Table 1: Molecular and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride[2] |

| Chemical Formula | C₂₅H₃₁ClN₂O₅[3] |

| Molecular Weight | 474.98 g/mol [3] |

| CAS Number | 82586-55-8 |

| Structure | (See Figure 1 below) |

Figure 1. Chemical Structure of Quinapril.

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 120-130 °C[2] |

| Solubility | Water: 87 mg/mL[3]Ethanol: 88 mg/mL[3]Methanol: Freely solubleDMSO: 65 mg/mL[3] |

| pKa | Strongest Acidic: 3.7Strongest Basic: 5.2[4] |

| Appearance | White to off-white crystalline powder[5] |

Mechanism of Action and Signaling Pathway

Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[4] Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which leads to sodium and water retention, further increasing blood pressure.

By inhibiting ACE, quinaprilat prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in a decrease in blood pressure.

Caption: Mechanism of action of Quinapril within the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A common method for determining the purity and assay of this compound is reverse-phase HPLC.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 mm x 25 cm, 5 µm packing |

| Mobile Phase | Filtered and degassed mixture of water, acetonitrile, and methanesulfonic acid (65:35:0.2) |

| Flow Rate | 1.5 mL/minute |

| Detector | UV at 214 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Experimental Workflow:

Caption: General workflow for HPLC analysis of this compound.

Dissolution Test for this compound Tablets

The following is the official dissolution test method for Quinapril tablets as per the United States Pharmacopeia (USP).[1]

Table 4: USP Dissolution Test Parameters for Quinapril Tablets

| Parameter | Condition |

| Apparatus | USP Apparatus 1 (Basket) |

| Rotation Speed | 100 rpm |

| Medium | Water |

| Volume | 900 mL |

| Time | 30 minutes |

| Temperature | 37 ± 0.5 °C |

| Acceptance Criteria | Not less than 80% (Q) of the labeled amount of quinapril is dissolved in 30 minutes. |

Procedure:

-

Place the specified volume of the Dissolution Medium in each vessel of the apparatus.

-

Assemble the apparatus, and equilibrate the Dissolution Medium to 37 ± 0.5 °C.

-

Place one tablet in each basket.

-

Start the apparatus and run for the specified time.

-

At the end of the time interval, withdraw a specimen from a zone midway between the surface of the Dissolution Medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

-

Filter the withdrawn sample and analyze the filtrate for dissolved quinapril using a suitable analytical method, such as HPLC.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Table 5: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| Infrared (IR) | Characteristic peaks for C=O (carbonyl) stretching, N-H stretching, and aromatic C-H stretching. |

| ¹H NMR | Signals corresponding to the protons of the ethyl ester group, the tetrahydroisoquinoline ring, the phenylpropyl side chain, and the alanine moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the various aliphatic carbons within the molecule. |

Stability

This compound is known to be susceptible to degradation, primarily through hydrolysis of the ester linkage to form quinaprilat and cyclization to form a diketopiperazine derivative. Stability is influenced by factors such as pH, temperature, and moisture.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, and analytical methods for this compound. The tabulated data and experimental protocols are intended to be a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of these characteristics is fundamental for the development of safe, effective, and stable dosage forms of this compound.

References

Quinapril Hydrochloride and the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of quinapril hydrochloride within the renin-angiotensin system (RAS). Quinapril, a prodrug, is converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] This guide will detail the mechanism of action, present quantitative data on its pharmacokinetic and clinical effects, outline relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound exerts its therapeutic effects by interrupting this system. After oral administration, quinapril is rapidly absorbed and de-esterified in the liver to form quinaprilat.[3][4] Quinaprilat is a highly potent, non-sulfhydryl ACE inhibitor.[2][4]

ACE is a key enzyme in the RAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further elevating blood pressure.[4]

By inhibiting ACE, quinaprilat decreases the production of angiotensin II.[4] This leads to several physiological effects:

-

Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure.

-

Reduced Aldosterone Secretion: The inhibition of angiotensin II formation leads to a decrease in aldosterone secretion, which in turn reduces sodium and water retention and can lead to a small increase in serum potassium.[4]

-

Inhibition of Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. By inhibiting ACE, quinaprilat increases the levels of bradykinin, which may contribute to its antihypertensive effect.[4]

The strong binding of quinaprilat to tissue-bound ACE, in addition to circulating ACE, is thought to contribute to its sustained duration of action.[4]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacokinetics and clinical efficacy of this compound.

Table 1: Pharmacokinetic Properties of Quinapril and Quinaprilat

| Parameter | Quinapril | Quinaprilat | Reference(s) |

| Bioavailability | ~60% | - | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours | [4] |

| Plasma Protein Binding | ~97% | ~97% | [4] |

| Elimination Half-life (effective) | - | ~3 hours | [4] |

| Elimination Half-life (terminal) | - | ~25 hours | [4] |

| Excretion | Primarily metabolized | Primarily renal | [4] |

Table 2: Clinical Efficacy of Quinapril in Hypertension (Monotherapy)

| Dose | Study Duration | Mean Diastolic Blood Pressure Reduction | Mean Systolic Blood Pressure Reduction | Reference(s) |

| 10-40 mg/day | - | - | - | [2] |

| 20, 40, 80 mg/day | 12 weeks | Up to 13 mmHg | - |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of ACE inhibitors like quinaprilat.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.

Principle:

This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by spectrophotometry after extraction. The inhibitory activity of a compound is determined by its ability to reduce the amount of HA formed.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Quinaprilat (or other inhibitor)

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine:

-

40 µL of the test compound (quinaprilat) solution at various concentrations.

-

20 µL of ACE solution (e.g., 100 mU/mL).

-

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

-

Substrate Addition: Add 100 µL of HHL solution (e.g., 0.3% in borate buffer with 300 µM NaCl).

-

Incubation: Incubate the reaction mixture at 37°C for 45 minutes.

-

Reaction Termination: Stop the reaction by adding 360 µL of 1 M HCl.

-

Extraction: Add 1.5 mL of ethyl acetate and vortex thoroughly to extract the hippuric acid.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Quantification: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness. Reconstitute the dried hippuric acid in a suitable buffer or water.

-

Absorbance Measurement: Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the reaction mixture without the inhibitor.

-

A_sample is the absorbance of the reaction mixture with the inhibitor.

-

-

IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

High-Performance Liquid Chromatography (HPLC) Method for ACE Inhibitor Analysis

This protocol outlines a general HPLC method for the separation and quantification of ACE inhibitors and their metabolites.

Principle:

Reverse-phase HPLC is used to separate the parent drug (e.g., quinapril) and its active metabolite (quinaprilat) from biological matrices. The compounds are detected and quantified using a UV detector.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile and/or methanol). The exact composition should be optimized for the specific analytes.

-

Standards of quinapril and quinaprilat

-

Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)

Procedure:

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the precipitated proteins.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples and to concentrate the analytes.

-

Evaporate the supernatant or SPE eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase might consist of a buffer like 5 mM KH2PO4 with 0.25 ml/L triethylamine, acetonitrile, and methanol, with the pH adjusted to around 2.8.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength of approximately 215 nm.

-

-

Analysis:

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the peaks for quinapril and quinaprilat based on their retention times compared to the standards.

-

Quantify the concentrations of the analytes by comparing their peak areas to a standard curve generated from known concentrations of the standards.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Label Exploration of Quinapril Hydrochloride in Congestive Heart Failure: A Technical Guide for Researchers

Introduction: Quinapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, is primarily indicated for the management of hypertension.[1][2][3] However, a significant body of research has explored its off-label application in the therapeutic landscape of congestive heart failure (CHF).[1][3][4] This technical guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core data, experimental protocols, and physiological pathways associated with the investigational use of quinapril in CHF.

Efficacy and Hemodynamic Impact: A Quantitative Overview

Clinical investigations into the off-label use of quinapril for congestive heart failure have yielded significant quantitative data demonstrating its therapeutic potential. The following tables summarize key findings from various studies, offering a comparative look at dosage, patient populations, and hemodynamic outcomes.

Table 1: Hemodynamic Effects of Quinapril in Congestive Heart Failure

| Study Population | Dosage | Mean Arterial Pressure Change | Pulmonary Capillary Wedge Pressure Change | Cardiac Output Change | Systemic Vascular Resistance Change | Reference |

| 26 patients with NYHA Class III or IV CHF | Acute: 2.5, 5, or 10 mg (single dose); Chronic: 5 to 30 mg/day | -3.9% (chronic) | -39.7% (chronic) | +31.7% (chronic) | -25.2% (chronic) | [5] |

| 12 patients with severe CHF (NYHA Class III and IV) | Not specified | Statistically insignificant decrease | Not Reported | Not Reported | Not Reported | [6] |

Table 2: Clinical and Functional Outcomes of Quinapril Treatment in Congestive Heart Failure

| Study Population | Treatment | Duration | Key Outcomes | Reference |

| 225 patients with mild to moderate CHF (NYHA class II or III) | Quinapril (10, 20, or 40 mg/day) vs. Placebo | 12 weeks | Significant, dose-related improvement in exercise time. | [7][8] |

| 131 patients with CHF (NYHA class II to III) | Quinapril (10-20 mg once daily) vs. Captopril (12.5-25 mg twice daily) | 12 weeks | Quinapril was as effective as captopril in improving symptoms, left ventricular function, and exercise capacity. At the end of the study, only 6% of the quinapril group were in NYHA class III, compared to 22% of the captopril group. | [9] |

| 224 patients with NYHA class II or III heart failure | Quinapril vs. Placebo (withdrawal study) | 16 weeks | Patients withdrawn to placebo showed a significant deterioration in exercise tolerance. | [10] |

| 32 patients with mild, chronic heart failure | Quinapril (up to 20 mg/day) vs. Placebo | 8 weeks per phase (crossover) | Mean exercise time was significantly longer with both once-daily and twice-daily quinapril compared to placebo. | [11] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Quinapril's therapeutic effects in congestive heart failure are primarily attributed to its inhibition of the angiotensin-converting enzyme (ACE). ACE plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, quinapril's active metabolite, quinaprilat, prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced peripheral vascular resistance, decreased aldosterone secretion, and a subsequent reduction in sodium and water retention, all of which are beneficial in the pathophysiology of heart failure.[1][12]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinapril.

Experimental Protocols in Clinical Research

The investigation of quinapril's off-label use in congestive heart failure has been conducted through a variety of clinical trial designs. A general workflow for these studies is outlined below.

References

- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Benefit and risk evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Preliminary hemodynamic report of the efficacy and safety of quinapril in acute and chronic treatment of patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of quinapril on blood pressure and heart rate in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinapril in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of quinapril on exercise tolerance in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinapril in patients with congestive heart failure: controlled trial versus captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical consequences of angiotensin-converting enzyme inhibitor withdrawal in chronic heart failure: a double-blind, placebo-controlled study of quinapril. The Quinapril Heart Failure Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multicentre, double-blind, placebo-controlled trial of quinapril in mild, chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

The Development of Quinapril: A Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinapril, a potent nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, represents a significant advancement in the management of hypertension and heart failure. Developed as a second-generation ACE inhibitor, its design circumvents the sulfhydryl group-related adverse effects associated with the first-in-class drug, captopril. This technical guide provides a comprehensive overview of the development of quinapril, detailing its chemical synthesis, mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical development. Key experimental protocols are outlined, and quantitative data from pivotal studies are presented in structured tables. Furthermore, signaling pathways and developmental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this important therapeutic agent.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE emerged as a promising therapeutic strategy for the treatment of hypertension and heart failure. While captopril, the first orally active ACE inhibitor, demonstrated clinical efficacy, its sulfhydryl moiety was associated with side effects such as skin rashes and taste disturbances. This prompted the development of nonsulfhydryl ACE inhibitors, leading to the synthesis of quinapril. Quinapril is a prodrug that is hydrolyzed in the body to its active diacid metabolite, quinaprilat.[1] This guide delves into the multifaceted development of quinapril, from its rational design and synthesis to its extensive preclinical and clinical evaluation.

Chemical Synthesis and Structure

Quinapril hydrochloride is chemically described as (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. It is a tetrahydroisoquinoline derivative, a structural feature that distinguishes it from other ACE inhibitors like enalapril and lisinopril.[2]

The synthesis of quinapril, as detailed by Klutchko et al. in the Journal of Medicinal Chemistry, involves the coupling of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives with an N-carboxyalkyldipeptide side chain.[3][4] This synthetic route was designed to optimize the binding of the inhibitor to the active site of ACE.

Mechanism of Action

Quinapril exerts its therapeutic effects through the potent and specific inhibition of ACE. As a prodrug, quinapril is rapidly absorbed and then de-esterified in the liver to its active metabolite, quinaprilat.[5] Quinaprilat competes with the natural substrate, angiotensin I, for the active site of the zinc-containing ACE, thereby preventing the formation of angiotensin II.[1]

The inhibition of angiotensin II production leads to several physiological effects:

-

Vasodilation: Reduced levels of the potent vasoconstrictor angiotensin II result in the relaxation of arterial smooth muscle, leading to a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By inhibiting angiotensin II formation, quinaprilat indirectly reduces aldosterone secretion, leading to decreased sodium and water retention and a mild diuretic effect.

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect through vasodilation.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS and the point of intervention by ACE inhibitors like quinapril.

Preclinical Development

The preclinical evaluation of quinapril involved a series of in vitro and in vivo studies to characterize its pharmacological profile, potency, and safety.

In Vitro ACE Inhibition

The inhibitory activity of quinaprilat against ACE was determined using purified rabbit lung ACE. The potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro ACE Inhibition

| Compound | IC50 (nM) |

|---|---|

| Quinaprilat | 1.8 |

| Captopril | 23 |

| Enalaprilat | 1.2 |

Data from Klutchko et al., J Med Chem, 1986.

A common method for determining ACE inhibitory activity involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL).

-

Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as the substrate

-

Borate buffer (pH 8.3)

-

Quinaprilat (or other inhibitors) at various concentrations

-

1N Hydrochloric acid (HCl) to stop the reaction

-

Ethyl acetate for extraction

-

-

Procedure:

-

Pre-incubate ACE with different concentrations of the inhibitor in borate buffer at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 1N HCl.

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the hippuric acid in water.

-

Measure the absorbance of hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Animal Models of Hypertension

The antihypertensive efficacy of quinapril was evaluated in various animal models of hypertension.

Table 2: In Vivo Efficacy of Quinapril in Hypertensive Rat Models

| Animal Model | Dosing Regimen | Effect on Blood Pressure |

|---|---|---|

| Renal Hypertensive Rat (Two-Kidney, One-Clip) | 10 mg/kg, p.o. | Significant and sustained reduction in mean arterial pressure |

| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day for 14 days | Progressive reduction in systolic blood pressure |

| DOCA-Salt Hypertensive Rat | N/A | No significant effect on blood pressure |

Data from preclinical studies.

This model mimics renovascular hypertension.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat.

-

Make a flank incision to expose the left kidney.

-

Carefully isolate the left renal artery.

-

Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis.[6]

-

The right kidney remains untouched.

-

Suture the incision.

-

Allow the rats to recover and develop hypertension over several weeks.

-

Monitor blood pressure regularly using the tail-cuff method.

-

Administer quinapril or vehicle orally and measure the effect on blood pressure.

-

This model represents genetic or essential hypertension.

-

Animals: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Procedure:

-

SHR naturally develop hypertension starting from 5-6 weeks of age.[7]

-